Sappanol
Overview
Description
Sappanol is a natural product found in Biancaea sappan and Biancaea decapetala . It is a homoisoflavonoid, a type of flavonoid that can be found in Caesalpinia sappan . The molecular formula of Sappanol is C16H16O6 .
Synthesis Analysis
Sappanol and another compound, brazilin, were isolated from Caesalpinia sappan using centrifugal partition chromatography (CPC) . The methanol extract of sappanwood was found to inhibit melanin synthesis in cultured human melanoma HMV-II cells .
Molecular Structure Analysis
The molecular weight of Sappanol is 304.29 g/mol . The IUPAC name is (3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol . The InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also available .
Physical And Chemical Properties Analysis
The physical and chemical properties of Sappanol include a molecular weight of 304.29 g/mol, a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 2 .
Scientific Research Applications
Anti-Inflammatory Properties
Episappanol (1): Isolated from the ethanolic extract, episappanol inhibits the secretion of pro-inflammatory cytokines (such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α)) in lipopolysaccharide-stimulated macrophages . It also increases the secretion of the anti-inflammatory cytokine IL-10.
Brazilin (3): Among the fractions, brazilin shows the highest anti-inflammatory effect in both macrophages and chondrocytes. It reduces mRNA expression and secretion of IL-6 and TNF-α in IL-1β-stimulated chondrocytes .
First Study on Sappanol: Notably, this study is the first to demonstrate the anti-inflammatory effect of sappanol and episappanol. Given the prevalence of inflammation-related pathologies (such as arthritis), these compounds hold promise for complementary and alternative treatment strategies .
Other Bioactivities
While anti-inflammatory effects are prominent, C. sappan exhibits additional bioactivities:
Mechanism of Action
Target of Action
Sappanol, a compound isolated from the heartwood of Caesalpinia sappan, primarily targets pro-inflammatory cytokines such as interleukin (IL-6) and tumor necrosis factor-alpha (TNF-α) . These cytokines play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
Sappanol interacts with its targets, IL-6 and TNF-α, by inhibiting their secretion in lipopolysaccharide-stimulated macrophages . Additionally, sappanol increases the secretion of the anti-inflammatory cytokine IL-10 . This modulation of cytokine production results in an overall anti-inflammatory effect .
Biochemical Pathways
The primary biochemical pathway affected by sappanol is the inflammatory response pathway. By inhibiting the secretion of pro-inflammatory cytokines and promoting the secretion of anti-inflammatory cytokines, sappanol disrupts the normal progression of inflammation . This can lead to downstream effects such as reduced inflammation and potentially alleviated symptoms in conditions characterized by excessive inflammation .
Pharmacokinetics
sappan heartwood , suggesting that it may be bioavailable when consumed in this form
Result of Action
The molecular and cellular effects of sappanol’s action primarily involve the modulation of cytokine production. In macrophages, sappanol inhibits the secretion of pro-inflammatory cytokines and promotes the secretion of anti-inflammatory cytokines . This can lead to a reduction in inflammation at the cellular level, which may translate to anti-inflammatory effects in the body .
Action Environment
The action, efficacy, and stability of sappanol can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides, which stimulate macrophages, is necessary for sappanol to exhibit its anti-inflammatory effects . Additionally, the method of extraction and the source of the C. sappan heartwood can impact the concentration and bioavailability of sappanol
properties
IUPAC Name |
(3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGFEHZDABUJFR-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031877 | |
Record name | Sappanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111254-19-4 | |
Record name | (3R,4S)-3-[(3,4-Dihydroxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-3,4,7-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111254-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sappanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111254194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sappanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAPPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98CDE6U7UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of Sappanol?
A1: Sappanol, a homoisoflavonoid isolated from Caesalpinia sappan, exhibits several promising bioactivities:
- Anti-inflammatory effects: Sappanol effectively inhibits the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in both lipopolysaccharide-stimulated macrophages and IL-1β-stimulated chondrocytes. [, ]
- Antioxidant activity: It demonstrates significant antioxidant properties by inhibiting N-retinylidene-N-retinyl-ethanolamine (A2E) photooxidation and reducing intracellular reactive oxygen species (ROS) and lipid peroxidation. []
Q2: What is the chemical structure of Sappanol and how was it determined?
A2: Sappanol possesses a homoisoflavonoid structure. Its absolute configuration, along with other related compounds like episappanol and 3'-deoxysappanol, was determined through Horeau's partial resolution method and chemical correlations. This research identified sappanol and its related compounds as a novel class of homoisoflavonoids. []
Q3: Has Sappanol been investigated for its potential in treating specific diseases?
A3: Research suggests Sappanol could be beneficial for:
- Retinal diseases: Its antioxidant properties, particularly its ability to protect against H2O2-induced retinal cell death and reduce lipid peroxidation, indicate its therapeutic potential for retinal diseases. []
- Inflammatory diseases: The suppression of pro-inflammatory cytokines by Sappanol in both macrophages and chondrocytes highlights its potential for treating inflammatory conditions, including arthritis. [, ]
Q4: Are there any studies on the safety and potential toxicity of Sappanol?
A4: While studies have investigated Sappanol's bioactivities, information regarding its toxicity and safety profile, especially potential long-term effects, remains limited. Further research is necessary to determine safe dosage ranges and evaluate any potential adverse effects.
Q5: What analytical techniques are used to isolate and identify Sappanol?
A6: Sappanol can be isolated from Caesalpinia sappan using techniques like high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC). [, ] Its structure and purity can be confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). []
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